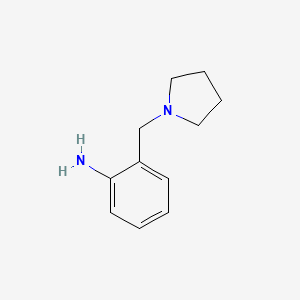

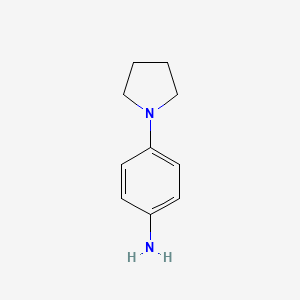

4-(Pyrrolidin-1-yl)aniline

Übersicht

Beschreibung

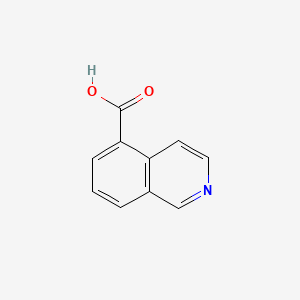

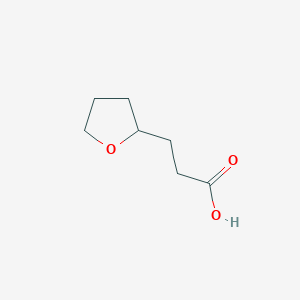

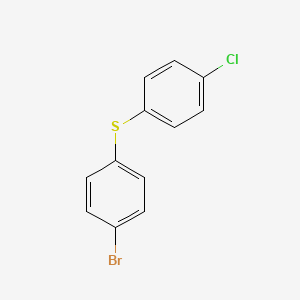

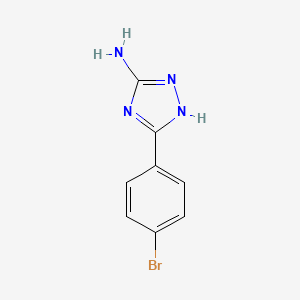

4-(Pyrrolidin-1-yl)aniline is a chemical compound with the CAS Number: 2632-65-7 . It has a molecular weight of 162.23 and its linear formula is C10H14N2 . It is a low melting solid .

Synthesis Analysis

The synthesis of 4-(Pyrrolidin-1-yl)aniline and its derivatives has been a topic of interest in medicinal chemistry . The pyrrolidine ring is a common feature in many biologically active compounds . The synthetic strategies used for these compounds can be categorized into two main approaches: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of 4-(Pyrrolidin-1-yl)aniline is characterized by a pyrrolidine ring attached to an aniline group . The InChI Code for this compound is 1S/C10H14N2/c11-9-3-5-10(6-4-9)12-7-1-2-8-12/h3-6H,1-2,7-8,11H2 .Physical And Chemical Properties Analysis

4-(Pyrrolidin-1-yl)aniline has a boiling point of 330.8°C at 760mmHg and a melting point of 32 - 34°C . It is a low melting solid .Wissenschaftliche Forschungsanwendungen

In one study, Jiang et al. demonstrated that replacing a non-stereochemical with a stereochemical group was beneficial for the activity of a new series of cis-3,4-diphenylpyrrolidine derivatives as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt), a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases .

Asano et al. synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives as selective androgen receptor modulators (SARMs) by optimizing the pharmacokinetic profile .

4-(4-Methylpiperidin-1-yl)aniline

This compound has a molecular weight of 190.28. The specific applications and experimental procedures are not mentioned in the source, but it’s likely used in chemical synthesis or pharmaceutical research.

4-(pyrrolidin-1-ylcarbonyl)aniline

This compound has a molecular weight of 190.24. It’s likely used in chemical synthesis or pharmaceutical research.

4-(2-(Pyrrolidin-1-yl)ethyl)aniline hydrochloride

This compound has a molecular weight of 226.75. It’s likely used in chemical synthesis or pharmaceutical research.

4-[(1-Methylpiperidin-4-yl)oxy]aniline

This compound has a molecular weight of 206.28. It’s likely used in chemical synthesis or pharmaceutical research.

4-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride

This compound has a molecular weight of 249.18. It’s likely used in chemical synthesis or pharmaceutical research.

4-(1H-Benzimidazol-1-yl)aniline

This compound has a molecular weight of 209.25. It’s likely used in chemical synthesis or pharmaceutical research.

Safety And Hazards

The safety information for 4-(Pyrrolidin-1-yl)aniline indicates that it has several hazard codes: H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Relevant Papers The relevant papers for 4-(Pyrrolidin-1-yl)aniline can be found at Sigma-Aldrich . These papers include MSDS, related peer-reviewed papers, technical documents, similar products, and more .

Eigenschaften

IUPAC Name |

4-pyrrolidin-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c11-9-3-5-10(6-4-9)12-7-1-2-8-12/h3-6H,1-2,7-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URAARCWOADCWLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355614 | |

| Record name | 4-(pyrrolidin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Pyrrolidin-1-yl)aniline | |

CAS RN |

2632-65-7 | |

| Record name | 4-(pyrrolidin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B1331346.png)

![4-(5-Methyl-[1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid](/img/structure/B1331350.png)